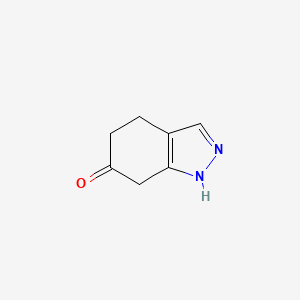

4,5-Dihydro-1H-indazol-6(7H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4,5,7-tetrahydroindazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVXUCHEVOYHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4,5 Dihydro 1h Indazol 6 7h One and Its Derivatives

Classical Synthetic Routes to the 4,5-Dihydro-1H-indazol-6(7H)-one Core

Traditional methods for synthesizing the 4,5-dihydro-1H-indazol-6(7H)-one core have historically relied on well-established cyclization and ring-closure reactions.

Cyclization Reactions involving Hydrazine (B178648) Derivatives and Cyclohexanone (B45756) Precursors

A foundational and widely utilized method for constructing the 4,5-dihydro-1H-indazol-6(7H)-one skeleton involves the condensation and subsequent cyclization of a hydrazine derivative with a suitable cyclohexanedione precursor. jmchemsci.com This reaction is a variation of the well-known Knorr pyrazole (B372694) synthesis.

The general approach involves the reaction of a 1,3-cyclohexanedione (B196179), such as dimedone (5,5-dimethyl-1,3-cyclohexanedione), with hydrazine or a substituted hydrazine (e.g., phenylhydrazine). The initial step is the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to furnish the bicyclic indazolone ring system. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid, often with acid or base catalysis to facilitate the condensation and cyclization steps.

A notable example is the synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one, which can be achieved by reacting phenylhydrazine (B124118) with an appropriate carbonyl compound under acidic or basic conditions. evitachem.com The choice of solvent, temperature, and reaction time are critical parameters for optimizing the yield and purity of the final product. evitachem.com

This classical approach offers a straightforward and reliable route to a variety of substituted 4,5-dihydro-1H-indazol-6(7H)-ones, depending on the substitution pattern of the starting cyclohexanedione and hydrazine derivative.

Ring Closure Approaches and Related Protocols

Beyond the direct cyclization with hydrazines, other ring-closure strategies have been developed. These methods often involve the formation of one of the rings of the bicyclic system in a separate step followed by the closure of the second ring.

One such approach is the Borsche–Drechsel cyclization, a reaction used to synthesize tetrahydrocarbazoles by the acid-catalyzed cyclization of cyclohexanone arylhydrazones. wikipedia.org While primarily known for carbazole (B46965) synthesis, the underlying principles of intramolecular cyclization of a hydrazone formed from a cyclic ketone are relevant. The mechanism involves an acid-catalyzed conversion of the cyclohexanone phenylhydrazone to an intermediate that undergoes a heat-induced sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the final product. wikipedia.org

Furthermore, intramolecular N-arylation reactions, often catalyzed by copper, can be employed to form the indazole ring. nih.gov In these cases, a precursor containing a suitably positioned leaving group on an aromatic ring and a hydrazine moiety can undergo intramolecular cyclization to form the desired fused ring system. These reactions have been shown to be efficient for the synthesis of related fused heterocyclic structures. nih.gov

Modern Approaches in the Synthesis of 4,5-Dihydro-1H-indazol-6(7H)-one Analogues

In recent years, a focus on improving efficiency, reducing reaction times, and adhering to the principles of green chemistry has led to the development of modern synthetic methodologies.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the synthesis of indazole derivatives is no exception. nih.govheteroletters.org Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times (from hours to minutes), cleaner reaction profiles with fewer byproducts, and often higher yields. heteroletters.org

For instance, the condensation reaction of phenylhydrazine derivatives with substituted salicylaldehydes to form indazoles can be efficiently carried out under microwave irradiation in a solvent like ethanol. heteroletters.org This method involves a condensation followed by an intramolecular cyclization, all within a significantly shortened timeframe. The use of microwave heating has been successfully applied to the synthesis of various pyrazole and indazole scaffolds, highlighting its broad applicability in heterocyclic chemistry. heteroletters.orgresearchgate.net

| Parameter | Conventional Heating | Microwave-Assisted | Reference |

| Reaction Time | Several hours | A few minutes | heteroletters.org |

| Yield | Moderate to high | Moderate to high (often improved) | nih.govheteroletters.org |

| Side Products | More prevalent | Limited formation | heteroletters.org |

| Energy Efficiency | Lower | Higher | ijcrt.org |

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single synthetic operation. ijcrt.orgrsc.org This strategy avoids the need for isolation and purification of intermediates, thereby saving time, solvents, and resources.

Several MCRs have been developed for the synthesis of complex heterocyclic systems that incorporate the pyrazole or indazole moiety. For example, a one-pot, five-component reaction of aromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine hydrate (B1144303), and ammonium (B1175870) acetate (B1210297) has been utilized to synthesize pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones. ijcrt.org Although not directly yielding 4,5-dihydro-1H-indazol-6(7H)-one, this demonstrates the power of MCRs in constructing related fused heterocyclic systems.

Similarly, a four-component reaction of aromatic aldehydes, 4-hydroxycoumarin, benzoylacetonitrile, and hydrazine hydrate, catalyzed by molecular iodine, has been reported for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.org These examples underscore the potential of MCRs to generate diverse and complex indazole-containing scaffolds in a highly efficient manner.

Catalyst-Free Methodologies

In the pursuit of more environmentally benign synthetic methods, catalyst-free approaches have gained significant attention. These reactions proceed without the need for a metal or acid/base catalyst, often relying on the inherent reactivity of the starting materials under specific conditions, such as thermal or solvent-free protocols.

While many syntheses of indazole derivatives utilize catalysts, there is a growing interest in developing catalyst-free alternatives. For instance, the 1,6-conjugate addition of indoles and 4-hydroxycoumarins to para-quinone methides has been achieved under catalyst-free conditions, showcasing the feasibility of forming complex molecular architectures without external catalysts. rsc.org

The development of catalyst-free, one-pot multicomponent reactions further enhances the green credentials of a synthetic route. These methods not only simplify the reaction setup and purification but also reduce the generation of chemical waste associated with catalysts.

Regioselective and Stereoselective Synthesis Considerations for 4,5-Dihydro-1H-indazol-6(7H)-one and its Derivatives

The synthesis of 4,5-dihydro-1H-indazol-6(7H)-one and its derivatives presents several challenges and opportunities in terms of regioselectivity and stereoselectivity. The control over the arrangement of atoms in the final structure is crucial as it directly influences the compound's biological activity and properties. This section delves into the key considerations for achieving regiochemical and stereochemical control during the synthesis of this important heterocyclic scaffold.

The formation of the 4,5-dihydro-1H-indazol-6(7H)-one core typically involves the condensation of a 1,3-cyclohexanedione derivative with a hydrazine. The regioselectivity of this reaction is a primary concern, as the initial nucleophilic attack of the hydrazine on the dione (B5365651) can potentially occur at two different carbonyl groups, leading to isomeric products. Furthermore, the subsequent cyclization and dehydration steps must be controlled to yield the desired indazole ring system over other possible heterocyclic structures.

The choice of reactants and reaction conditions plays a pivotal role in directing the regiochemical outcome. For instance, the substitution pattern on both the 1,3-cyclohexanedione and the hydrazine can influence the reactivity of the carbonyl groups and the nitrogen atoms, thereby favoring the formation of one regioisomer over the other. Studies on the synthesis of related pyrazole systems have shown that the electronic and steric properties of the substituents are critical in determining the regioselectivity of the cyclization. nih.govorganic-chemistry.org

A significant aspect of the regioselectivity in the synthesis of 1H-indazoles is the control of tautomerism. The indazole ring can exist in two stable tautomeric forms, 1H- and 2H-indazole. jmchemsci.com The relative stability of these tautomers can be influenced by the substituents present on the ring. jmchemsci.com In the context of 4,5-dihydro-1H-indazol-6(7H)-one, the desired product is the 1H-tautomer. Synthetic strategies must therefore be designed to favor the formation of this specific tautomer. For example, the reaction of nitro-substituted 1H-indazoles with formaldehyde (B43269) has been shown to be regioselective, with the position of the nitro group on the benzene (B151609) ring influencing which nitrogen atom of the pyrazole ring participates in the reaction. acs.orgnih.gov While this applies to a different part of the indazole core, it highlights the principle that substituent effects can be exploited to control regioselectivity.

Stereoselectivity becomes a key consideration when the cyclohexanedione precursor or the resulting indazolone product bears stereocenters. The hydrogenation of the aromatic ring of an indazole can introduce chirality, and the relative configuration of the substituents on the resulting saturated ring needs to be controlled. In the synthesis of derivatives of 4,5-dihydro-1H-indazol-6(7H)-one, if the starting cyclohexanedione is substituted, new stereocenters can be created during the reaction.

For example, in the synthesis of multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives, the reaction of a substituted cyclohexanone with hydrazine hydrate can lead to products with multiple stereocenters. jmchemsci.com The diastereoselectivity of such reactions, which determines the relative spatial arrangement of the substituents, can be influenced by the reaction conditions, such as the solvent and temperature. While specific studies on the diastereoselective synthesis of 4,5-dihydro-1H-indazol-6(7H)-one are limited, principles from the synthesis of other fused pyrazole systems can be applied. researchgate.net For instance, the use of chiral auxiliaries or catalysts in related pyrazole syntheses has been shown to induce high levels of stereoselectivity.

The development of asymmetric syntheses to produce enantiomerically pure 4,5-dihydro-1H-indazol-6(7H)-one derivatives is an area of growing interest. This can be achieved by using chiral starting materials, chiral reagents, or through catalytic asymmetric methods. Although specific examples for this exact scaffold are not abundant in the literature, the general strategies for the asymmetric synthesis of bicyclic pyrazoles and related heterocyclic compounds can provide a roadmap for future research. nih.gov

The following table summarizes the synthesis of some multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives, which are structurally related to 4,5-dihydro-1H-indazol-6(7H)-one, highlighting the starting materials and the resulting products. While the primary focus of the source was not on a detailed analysis of stereoselectivity, the presence of multiple substituents implies the formation of stereoisomers.

| Starting Cyclohexanone Derivative | Hydrazine Reagent | Resulting Tetrahydro-1H-indazole Derivative | Reference |

| Multi-substituted cyclohexanone derivatives (4a-4j) | Hydrazine hydrate | 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives (5A-5J) | jmchemsci.com |

Chemical Reactivity and Mechanistic Transformations of 4,5 Dihydro 1h Indazol 6 7h One

Fundamental Chemical Transformations of the Indazolone Ring System

The reactivity of the 4,5-dihydro-1H-indazol-6(7H)-one core is characterized by its susceptibility to oxidation, reduction, and substitution reactions, which allow for the generation of a diverse array of molecular structures.

Oxidation Reactions and Derived Products

The oxidation of the 4,5-dihydro-1H-indazol-6(7H)-one ring system primarily leads to the formation of the corresponding aromatic indazolone. This transformation can be achieved using various oxidizing agents. For instance, treatment with palladium on carbon (Pd/C) in a suitable solvent under heating promotes dehydrogenation, yielding the 1H-indazol-6(7H)-one. This aromatization is a critical step in the synthesis of many indazole-based compounds.

Another approach to the oxidation of this scaffold involves the use of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is a powerful dehydrogenating agent. The reaction mechanism typically involves the abstraction of a hydride ion, leading to the formation of a more stable, conjugated aromatic system. The resulting 1H-indazol-6-ol is a key intermediate for further functionalization.

Reduction Reactions and Related Products

The carbonyl group and the double bond within the dihydroindazolone ring are susceptible to reduction. Catalytic hydrogenation, often employing catalysts such as platinum oxide (PtO2) or palladium on carbon (Pd/C) under a hydrogen atmosphere, can reduce the C4-C5 double bond, leading to the formation of hexahydroindazolone derivatives.

The reduction of the ketone at the C6 position can be selectively achieved using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH4) is commonly used to convert the carbonyl group into a hydroxyl group, yielding 4,5-dihydro-1H-indazol-6-ol. This transformation is often stereoselective, and the stereochemistry of the resulting alcohol can be influenced by the reaction conditions and the presence of substituents on the indazolone ring.

| Reaction Type | Reagent | Product |

| Oxidation | Palladium on Carbon (Pd/C) | 1H-Indazol-6(7H)-one |

| Oxidation | DDQ | 1H-Indazol-6-ol |

| Reduction | Sodium Borohydride (NaBH4) | 4,5-Dihydro-1H-indazol-6-ol |

Electrophilic and Nucleophilic Substitution Reactions

The indazolone ring system can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is highly dependent on the reaction conditions and the specific positions on the ring. The nitrogen atoms of the pyrazole (B372694) ring can be targeted by electrophiles.

Electrophilic substitution at the carbon atoms of the carbocyclic ring is less common due to the electron-withdrawing nature of the adjacent carbonyl group. However, under forcing conditions, reactions such as halogenation can occur.

Nucleophilic attack is favored at the carbonyl carbon (C6). This position readily reacts with various nucleophiles, leading to the formation of addition products or, in some cases, substitution of the carbonyl oxygen.

Derivatization Strategies at Key Positions of the 4,5-Dihydro-1H-indazol-6(7H)-one Scaffold

The functional handles present on the 4,5-dihydro-1H-indazol-6(7H)-one scaffold, namely the nitrogen atoms and the carbonyl group, provide opportunities for a wide range of derivatization reactions.

N-Alkylation and N-Acylation Protocols

The nitrogen atoms of the pyrazole ring (N1 and N2) are nucleophilic and can be readily functionalized through alkylation and acylation reactions. N-alkylation is typically achieved by treating the dihydroindazolone with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. The choice of base and solvent can influence the regioselectivity of the alkylation, leading to either N1- or N2-substituted products.

N-acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This reaction introduces an acyl group onto one of the nitrogen atoms, which can serve to protect the nitrogen or to introduce further functionality. These reactions are crucial for modulating the electronic properties and biological activity of the resulting molecules.

| Reaction | Reagents | Product |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N1- or N2-alkylated dihydroindazolone |

| N-Acylation | Acyl chloride/anhydride, Base (e.g., Et3N) | N1- or N2-acylated dihydroindazolone |

Reactions at the Carbonyl Moiety (e.g., Oxime Formation)

The carbonyl group at the C6 position is a versatile functional group for derivatization. It can undergo a variety of classical carbonyl reactions. A prominent example is the formation of oximes through reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297). The resulting oxime can exist as E and Z isomers and serves as a valuable intermediate for further transformations, such as the Beckmann rearrangement or reduction to an amine.

Other reactions at the carbonyl group include the formation of hydrazones, semicarbazones, and thio-semicarbazones by reacting the dihydroindazolone with the corresponding hydrazine (B178648) derivatives. These reactions expand the chemical space accessible from the 4,5-dihydro-1H-indazol-6(7H)-one scaffold.

Transformations of the Saturated Carbocyclic Ring (e.g., Dehydrogenation, Halogenation)

The saturated six-membered ring of 4,5-Dihydro-1H-indazol-6(7H)-one and its derivatives can undergo several key transformations, most notably dehydrogenation to form the corresponding aromatic indazole, and halogenation, which introduces halogen atoms onto the carbocyclic framework.

Dehydrogenation (Aromatization):

The conversion of the dihydroindazolone system to a fully aromatic indazole is a synthetically valuable transformation. This aromatization is typically achieved through oxidative dehydrogenation. Common reagents employed for this purpose include quinone-based oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). organic-chemistry.org The driving force for this reaction is the formation of a stable aromatic ring system.

For instance, the aromatization of hexahydro-1H-indazoles can be controlled by the stoichiometry of the oxidant. Treatment with one equivalent of DDQ or o-chloranil can yield the tetrahydro-1H-indazole, while an excess of the reagent leads to the fully aromatized indazole. nih.gov While specific studies on 4,5-Dihydro-1H-indazol-6(7H)-one are not extensively detailed, the general principles of dehydrogenating similar tetrahydro- and hexahydro-indazole systems are applicable. The reaction typically involves heating the substrate with the dehydrogenating agent in an inert solvent.

A study on the oxidative dehydrogenation of various dihydroarenes using a combination of DDQ and NaNO₂ with dioxygen as the terminal oxidant has shown high efficiency and selectivity. nih.gov This method offers a potentially greener alternative for the aromatization of dihydroindazolones.

Halogenation:

The introduction of halogen atoms onto the saturated carbocyclic ring of 4,5-Dihydro-1H-indazol-6(7H)-one can provide valuable intermediates for further synthetic modifications. Halogenation of such systems can be achieved using various halogenating agents.

While direct halogenation of the saturated carbocyclic ring of the parent 4,5-Dihydro-1H-indazol-6(7H)-one is not well-documented in readily available literature, related transformations on similar tetrahydro-heterocyclic systems provide insight. For example, the bromination of tetrahydroindene, a carbocyclic analogue, with N-bromosuccinimide (NBS) in the presence of a Lewis acid like lithium perchlorate (B79767) has been reported to yield dibrominated products. nih.gov This suggests that similar methodologies could be applied to dihydroindazolones, potentially leading to halogen substitution at the C4, C5, or C7 positions. The regioselectivity of such reactions would likely be influenced by the reaction conditions and the directing effects of the carbonyl and pyrazole functionalities.

It is important to note that halogenation can also occur on the pyrazole ring, for instance at the C3 position, as demonstrated by the ultrasound-assisted bromination of indazoles using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). mdpi.com Therefore, careful control of reaction conditions is crucial to achieve selective halogenation of the carbocyclic ring.

Elucidation of Reaction Mechanisms

The mechanisms of dehydrogenation and halogenation of the saturated carbocyclic ring in 4,5-Dihydro-1H-indazol-6(7H)-one are central to understanding and controlling these transformations.

Mechanism of Dehydrogenation:

The dehydrogenation of tetrahydro- and dihydro-heterocyclic compounds, including those with an indazole core, by quinones like DDQ is generally believed to proceed through a hydride transfer mechanism. youtube.com The reaction is initiated by the transfer of a hydride ion from the substrate to the electron-deficient quinone. This initial step is often the rate-determining step.

The proposed mechanism for DDQ-mediated dehydrogenation involves the following key steps:

Hydride Abstraction: The DDQ molecule abstracts a hydride ion (H⁻) from an activated C-H bond on the saturated carbocyclic ring of the dihydroindazolone. This results in the formation of a carbocation intermediate and the reduced hydroquinone (B1673460) form of DDQ (DDQH₂).

Proton Transfer: A proton is then lost from the carbocation intermediate, typically from an adjacent carbon atom, to a base (which could be the solvent or the hydroquinone anion) to form a double bond.

Rearomatization: If a diene intermediate is formed, a subsequent oxidation step, potentially involving another molecule of DDQ, leads to the fully aromatic indazole product.

Computational studies on the dehydrogenation of tetrahydrocarbazole over a palladium catalyst have shown that the initial hydrogen abstraction has the highest activation energy barrier. researchgate.netelsevierpure.com While this is a heterogeneous catalytic process, it highlights the energetic challenge of the initial C-H bond cleavage in such aromatization reactions.

Mechanism of Halogenation:

The mechanism of halogenation of the saturated carbocyclic ring depends on the specific halogenating agent and reaction conditions. For reactions involving electrophilic halogenating agents like Br₂ or NBS, the mechanism likely proceeds through a halonium ion intermediate, similar to the halogenation of alkenes. masterorganicchemistry.com

A plausible mechanistic pathway for the bromination of the enol form of 4,5-Dihydro-1H-indazol-6(7H)-one would involve:

Enolization: The ketone at the C6 position can tautomerize to its enol form, creating a nucleophilic double bond within the carbocyclic ring.

Formation of a Bromonium Ion: The enol double bond attacks a bromine molecule (or the bromine source), leading to the formation of a cyclic bromonium ion intermediate.

Nucleophilic Attack: A nucleophile, which could be a bromide ion or the solvent, attacks one of the carbon atoms of the bromonium ion in an anti-fashion, opening the three-membered ring and resulting in a di-substituted product.

Alternatively, under free-radical conditions, which can be initiated by light or radical initiators, halogenation can occur via a radical chain mechanism. libretexts.org This would involve the abstraction of a hydrogen atom from the carbocyclic ring by a halogen radical, followed by reaction of the resulting carbon-centered radical with a halogen molecule. The regioselectivity of free-radical halogenation is generally governed by the stability of the resulting radical intermediate.

Structural Elucidation and Conformational Analysis of 4,5 Dihydro 1h Indazol 6 7h One and Its Derivatives

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F, 2D-NMR) for Structure and Isomer Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4,5-Dihydro-1H-indazol-6(7H)-one derivatives. Through various NMR experiments, including ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR, as well as two-dimensional (2D) techniques, chemists can confirm the molecular structure and identify different isomers.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For instance, in derivatives of 1H-indazole, the chemical shifts of protons are influenced by the substituents on the indazole ring. nih.govacs.orgchemicalbook.com In some cases, the NH proton of the indazole ring can be observed at a characteristic downfield shift, around 13.04 ppm in DMSO-d₆. chemicalbook.com The methylene (B1212753) protons of the dihydro portion of the ring system exhibit signals at specific chemical shifts, which can be used to confirm their presence and connectivity.

¹⁵N NMR spectroscopy, although less common, offers direct insight into the electronic environment of the nitrogen atoms in the pyrazole (B372694) ring, which is essential for studying tautomerism. nih.govacs.org Similarly, for fluorinated derivatives, ¹⁹F NMR is a powerful tool for confirming the position and number of fluorine substituents. sigmaaldrich.com

2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons, and for unambiguously assigning all signals in the ¹H and ¹³C NMR spectra. These experiments are particularly useful for complex substituted derivatives of 4,5-Dihydro-1H-indazol-6(7H)-one.

Detailed NMR data for various indazole derivatives have been reported, providing a reference for the characterization of new compounds within this class. nih.govrsc.orgmdpi.comchemicalbook.com

Table 1: Representative ¹H NMR Chemical Shift Data for Indazole Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) |

| 1H-Indazole | DMSO-d₆ | H-3 | 8.08 |

| H-4 | 7.77 | ||

| H-5 | 7.11 | ||

| H-6 | 7.35 | ||

| H-7 | 7.55 | ||

| NH | 13.04 | ||

| 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate | CDCl₃ | H-4 | 8.52 |

| H-5 | 7.87 | ||

| H-7 | 8.26-8.27 | ||

| 1H-Indazol-5-ol | - | - | chemicalbook.com |

Table 2: Representative ¹³C NMR Chemical Shift Data for Indazole Derivatives

| Compound | Solvent | Carbon | Chemical Shift (ppm) |

| Ethyl 3-phenyl-1H-indazole-6-carboxylate | CDCl₃ | C=O | 166.75 |

| C-3 | 145.71 | ||

| C-3a | 141.13 | ||

| C-7a | 123.32 | ||

| 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate | CDCl₃ | C=O | 162.4 |

| C-3 | 139.7 | ||

| C-3a | 136.5 | ||

| C-7a | 124.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 4,5-Dihydro-1H-indazol-6(7H)-one and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

A prominent feature in the IR spectrum of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group in the cyclohexanone (B45756) ring, typically observed in the range of 1700-1720 cm⁻¹. nih.govrsc.org The N-H stretching vibration of the indazole ring usually appears as a broad band in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are also readily identifiable. rjpbcs.com For substituted derivatives, the characteristic vibrations of other functional groups, such as nitro groups (NO₂) or sulfonyl groups (SO₂), can also be observed. nih.govmdpi.com

Table 3: Characteristic IR Absorption Frequencies for 4,5-Dihydro-1H-indazol-6(7H)-one Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Indazole) | Stretching | 3100-3500 |

| C=O (Ketone) | Stretching | 1700-1720 nih.govrsc.org |

| C=N (Pyrazole ring) | Stretching | ~1620 |

| C-N | Stretching | ~1267 rjpbcs.com |

| NO₂ (if present) | Asymmetric Stretching | ~1517 mdpi.com |

| Symmetric Stretching | ~1344 mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to gain insights into the fragmentation patterns of 4,5-Dihydro-1H-indazol-6(7H)-one and its derivatives. This information is crucial for confirming the elemental composition and for corroborating the proposed structure.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the molecular formula. nih.govrsc.org The fragmentation patterns observed in the mass spectrum, often obtained through techniques like electron ionization (EI) or electrospray ionization (ESI), can reveal characteristic losses of small molecules or fragments, which helps in piecing together the structure of the parent ion. For example, the fragmentation of a derivative might show the loss of a substituent or a characteristic cleavage of the heterocyclic ring system.

Solid-State Structure Determination via X-ray Crystallography

X-ray crystallography provides the most definitive structural information for 4,5-Dihydro-1H-indazol-6(7H)-one and its derivatives by determining the precise arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional representation of the molecule.

Crystallographic studies on related indazole derivatives have been instrumental in confirming their structures and understanding their intermolecular interactions, such as hydrogen bonding. nih.govacs.org For instance, the X-ray structures of several (1H-indazol-1-yl)methanol derivatives have been reported, providing a solid basis for understanding the geometry of the indazole ring system. nih.govacs.org These studies have revealed details about the planarity of the indazole ring and the conformation of substituents. nih.gov

The solid-state structure can also provide valuable information about which tautomeric form is present in the crystalline state.

Tautomerism and Isomerism of the 4,5-Dihydro-1H-indazol-6(7H)-one Scaffold

The 4,5-Dihydro-1H-indazol-6(7H)-one scaffold can exist in different tautomeric and isomeric forms, which significantly influences its chemical and physical properties.

Investigation of 1H, 2H, and 3H Tautomeric Forms and Equilibrium Dynamics

Annular tautomerism is a key feature of the indazole ring system, where the proton on the nitrogen atom can reside on different nitrogen atoms, leading to the 1H, 2H, and potentially 3H tautomers. jmchemsci.comresearchgate.net In general, for indazole itself, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.net However, the relative stability of these tautomers can be influenced by substituents on the ring and the solvent. mdpi.com

For 1,5,6,7-tetrahydro-4H-indazol-4-ones, computational studies have been performed to determine the most stable tautomer. mdpi.comnih.govresearchgate.netnih.govdoaj.org These studies have shown that the relative stability of the 1H, 2H, and the hydroxy (OH) tautomer depends on the substitution pattern. mdpi.comresearchgate.net For example, in the case of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer is experimentally found to be slightly more stable than the 1H-tautomer in DMSO-d₆ solution. mdpi.comresearchgate.net

The investigation of tautomeric equilibria often involves a combination of experimental techniques, such as NMR spectroscopy in different solvents, and theoretical calculations. mdpi.compsu.edursc.org The position of the tautomeric equilibrium can have a profound impact on the reactivity and biological activity of these compounds.

Influence of Substituents, Solvent Polarity, and Reaction Conditions on Tautomeric Preference

The tautomeric equilibrium of 4,5-dihydro-1H-indazol-6(7H)-one and its derivatives is a nuanced interplay of electronic and steric effects, solvent interactions, and the thermodynamic parameters of the reaction environment. The position of the tautomeric equilibrium between the 1H- and 2H-tautomers, and potentially the enolic OH-form, is significantly dictated by the nature of substituents on the heterocyclic and carbocyclic rings, the polarity of the solvent medium, and the conditions under which the compounds are synthesized or studied.

Influence of Substituents

Substituents can exert a profound influence on the relative stability of the tautomeric forms of dihydroindazolones through their electronic (inductive and resonance) and steric effects. While comprehensive studies specifically on 4,5-dihydro-1H-indazol-6(7H)-one are limited, research on the closely related 1,5,6,7-tetrahydro-4H-indazol-4-one system provides significant insights into these effects.

Theoretical calculations on 1,5,6,7-tetrahydro-4H-indazol-4-one and its methylated derivatives have shown that the relative stability of the 1H and 2H tautomers is a delicate balance. researchgate.netmdpi.com For the unsubstituted compound, the 2H-tautomer is generally found to be slightly more stable in the gas phase. mdpi.com However, the introduction of substituents can shift this equilibrium.

The following table summarizes the calculated relative energies of the tautomers of some 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, illustrating the impact of methyl substituents.

Table 1: Calculated Relative Energies of Tautomers of Substituted 1,5,6,7-Tetrahydro-4H-indazol-4-ones in the Gas Phase

| Compound | Substituents | Most Stable Tautomer | Relative Energy of 1H-Tautomer (kJ/mol) | Relative Energy of 2H-Tautomer (kJ/mol) | Relative Energy of OH-Tautomer (kJ/mol) |

|---|---|---|---|---|---|

| 1 | None | 2H | 3.01 | 0 | 47.9 |

| 2 | 6,6-dimethyl | 2H | 2.43 | 0 | 49.2 |

| 3 | 3-methyl | 2H | 0 | 8.63 | 55.4 |

| 4 | 3,6,6-trimethyl | 2H | 0 | 8.02 | 56.1 |

Data derived from theoretical calculations at the AM1 level. The OH-tautomer is significantly less stable in all cases. researchgate.net

In broader studies of indazole derivatives, it has been observed that electron-withdrawing groups, such as nitro groups, can also significantly influence tautomeric preference, often favoring the 1H-tautomer. nih.govacs.org The position of the substituent on the benzene (B151609) ring of indazole has been shown to be critical in determining the predominant tautomer. nih.govacs.org

Influence of Solvent Polarity

The polarity of the solvent plays a crucial role in the tautomeric equilibrium by differentially solvating the tautomers, which possess different dipole moments. Generally, a more polar solvent will favor the tautomer with the higher dipole moment.

In the case of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, experimental NMR studies in DMSO-d6 (a highly polar aprotic solvent) have shown the presence of both 1H and 2H tautomers in an approximate ratio of 45:55. researchgate.net This indicates that in a polar solvent, the energy difference between the two tautomers is small, allowing for a dynamic equilibrium.

Theoretical calculations of the dipole moments of the tautomers of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives show that the 1H-tautomer generally possesses a higher dipole moment than the 2H-tautomer. researchgate.net This would suggest that polar solvents should favor the 1H-form. The experimental observation of a significant proportion of the 1H-tautomer in DMSO for the trimethyl derivative supports this principle. researchgate.net

Table 2: Calculated Dipole Moments of Tautomers of Substituted 1,5,6,7-Tetrahydro-4H-indazol-4-ones

| Compound | Substituents | Dipole Moment of 1H-Tautomer (Debye) | Dipole Moment of 2H-Tautomer (Debye) | Dipole Moment of OH-Tautomer (Debye) |

|---|---|---|---|---|

| 1 | None | 3.01 | 1.83 | 3.51 |

| 2 | 6,6-dimethyl | 2.43 | 1.95 | 3.56 |

| 3 | 3-methyl | 2.92 | 1.77 | 3.25 |

| 4 | 3,6,6-trimethyl | 2.37 | 1.90 | 3.32 |

Data derived from theoretical calculations at the AM1 level. researchgate.net

Studies on analogous heterocyclic systems like aminopurines have also demonstrated that increasing solvent polarity can enhance the electron-donating or electron-withdrawing properties of substituents, thereby indirectly influencing the tautomeric balance. nih.gov For instance, in some substituted adenines, an increase in the dielectric constant of the solvent leads to a greater stabilization of more polar tautomers. nih.gov This principle is expected to hold for 4,5-dihydro-1H-indazol-6(7H)-one and its derivatives.

Influence of Reaction Conditions

The conditions under which 4,5-dihydro-1H-indazol-6(7H)-one and its derivatives are synthesized can also influence the resulting tautomeric form. The isolation of a particular tautomer can be under either thermodynamic or kinetic control.

Under thermodynamically controlled conditions (e.g., higher temperatures, longer reaction times, presence of an acid or base catalyst), the most stable tautomer is expected to be the major product. Since the 1H- and 2H-tautomers of indazole derivatives are often close in energy, a mixture of both is frequently obtained. For indazole itself, the 1H-tautomer is generally considered the more thermodynamically stable form. nih.gov

Kinetically controlled conditions (e.g., lower temperatures, shorter reaction times) may favor the formation of the tautomer that is formed faster, which may not necessarily be the most stable one. The reaction pathway and the nature of the transition states leading to each tautomer become critical under these conditions.

The choice of catalyst can also play a role. For example, in the synthesis of 1H-indazoles, various catalysts, including palladium, copper, and cobalt complexes, have been employed. nih.gov The nature of the catalyst can influence the regioselectivity of the reaction and potentially the tautomeric outcome. Furthermore, the pH of the reaction medium can be a determining factor, as protonation or deprotonation of the indazole nucleus can alter the relative stabilities of the tautomeric forms and the intermediates leading to them. Studies on the reaction of indazoles with formaldehyde (B43269) have shown that the product distribution can be dependent on whether the reaction is carried out in acidic or neutral conditions. nih.govacs.org

Computational and Theoretical Investigations of 4,5 Dihydro 1h Indazol 6 7h One

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for modern chemists, offering insights that complement and often guide experimental work. A variety of computational methods have been employed to study 4,5-Dihydro-1H-indazol-6(7H)-one and related structures, providing a detailed picture of their electronic landscapes and energetic profiles.

The precise three-dimensional arrangement of atoms in a molecule and the distribution of its electrons are fundamental to its chemical and physical properties. Computational methods such as Density Functional Theory (DFT), Gauge-Invariant Atomic Orbital (GIAO), Austin Model 1 (AM1), and Møller-Plesset perturbation theory (MP2) have been utilized to model the molecular geometry and electronic structure of indazole derivatives.

DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), have been widely applied to optimize the geometries of indazolone structures and to analyze their electronic properties. mdpi.comnih.govnih.govearthlinepublishers.com For instance, DFT studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones have successfully predicted the most stable tautomeric forms, which were in agreement with experimental data. mdpi.comnih.gov These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and conformational preferences.

The GIAO method is particularly useful for predicting NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. researchgate.netacs.orgnih.gov By comparing GIAO-calculated chemical shifts with experimental NMR data, researchers can confirm the structures of synthesized compounds and gain a deeper understanding of their electronic makeup. acs.orgnih.gov This approach has been successfully used to distinguish between different isomers and tautomers of indazole derivatives. acs.orgnih.gov

Semi-empirical methods like AM1, while less computationally intensive than DFT or ab initio methods, can still provide valuable qualitative insights. mdpi.com Studies on tetrahydroindazolones have shown that AM1 calculations can yield results regarding the relative stability of tautomers that are comparable to more rigorous DFT methods. mdpi.com For more accurate energy calculations, especially when considering electron correlation effects, MP2 theory has been employed. For example, MP2/6-31G** calculations have been used to determine the relative stabilities of 1H- and 2H-tautomers of indazole, indicating that the 1H-tautomer is more stable. researchgate.netnih.gov

The electronic structure analysis of these compounds often involves the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Comparison of Computational Methods Used in the Study of Indazole Derivatives

| Method | Primary Application | Key Findings for Indazole Derivatives | References |

| DFT (B3LYP) | Geometry optimization, electronic structure, energy calculations. | Predicted stable tautomers, confirmed experimental structures. | mdpi.comnih.govnih.govearthlinepublishers.com |

| GIAO | Prediction of NMR chemical shifts. | Confirmed assignments of NMR spectra, distinguished isomers. | researchgate.netacs.orgnih.gov |

| AM1 | Exploratory calculations of tautomer stability. | Provided good qualitative agreement with DFT on tautomer stability. | mdpi.com |

| MP2 | Accurate energy calculations, including electron correlation. | Determined the greater stability of the 1H-tautomer of indazole. | researchgate.netnih.gov |

The possibility of tautomerism and the existence of various isomers are key features of the chemistry of 4,5-Dihydro-1H-indazol-6(7H)-one and its analogs. Computational chemistry provides a powerful means to assess the energetic landscape of these different forms, predicting their relative stabilities and likelihood of existence.

Theoretical studies have extensively investigated the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones, considering the 1H, 2H, and OH tautomeric forms. mdpi.comnih.gov Using a range of methods from semi-empirical AM1 to DFT (B3LYP/6-31G**) and ab initio (HF/6-31G*), it was consistently found that the 2H tautomer is generally the most stable in the gas phase, followed by the 1H tautomer, with the OH forms being significantly less stable. mdpi.com However, the energy differences between the 1H and 2H tautomers are often small, suggesting that both forms can coexist in equilibrium. mdpi.com For example, in the case of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer was found to be experimentally and computationally more stable than the 1H-tautomer by a very small margin. mdpi.com

The stability of different isomers is also a critical aspect that has been addressed through computational studies. For instance, in the reaction of indazole with formaldehyde (B43269), DFT calculations at the B3LYP/6-311++G(d,p) level indicated that the 1-substituted isomer is significantly more stable (by about 20 kJ·mol⁻¹) than the 2-substituted isomer. acs.org This theoretical finding helps to explain the observed regioselectivity in such reactions.

The relative energies of different isomers and tautomers are crucial for understanding reaction mechanisms and predicting the major products of a reaction. These computational insights are invaluable for guiding synthetic strategies and interpreting experimental outcomes.

Table 2: Calculated Relative Stabilities of Tautomers of 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives (Gas Phase)

| Compound | Computational Method | Most Stable Tautomer | Second Most Stable Tautomer | Reference |

| 1,5,6,7-Tetrahydro-4H-indazol-4-one | AM1, B3LYP/6-31G | 2H | 1H | mdpi.com |

| 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | AM1, B3LYP/6-31G | 2H | 1H | mdpi.com |

| 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | AM1, B3LYP/6-31G | 2H | 1H | mdpi.com |

| 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | AM1, B3LYP/6-31G | 2H | 1H | mdpi.com |

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the computed structures and provide a deeper understanding of the spectroscopic features.

As mentioned earlier, the GIAO method has been instrumental in predicting ¹H, ¹³C, and ¹⁵N NMR chemical shifts for various indazole derivatives. acs.orgnih.gov These calculations have been shown to provide excellent agreement with experimental solution and solid-state NMR data, aiding in the unambiguous assignment of complex spectra and the structural elucidation of newly synthesized compounds. acs.orgnih.gov For example, in the study of the reaction of NH-indazoles with formaldehyde, GIAO/DFT calculations were crucial for confirming the structures of the resulting N-CH₂OH derivatives and for characterizing the less abundant 2-substituted isomers. acs.org

Infrared (IR) spectroscopy is another area where computational methods have proven valuable. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. nih.govresearchgate.net By comparing the calculated IR spectrum with the experimental one, researchers can confirm the presence of specific functional groups and gain confidence in the proposed molecular structure. For instance, the calculated vibrational frequencies for indazole derivatives have been used to assign the characteristic N-H and C=O stretching bands observed in their experimental IR spectra. researchgate.net

Furthermore, computational methods can be used to predict UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. earthlinepublishers.com This can help in understanding the electronic transitions responsible for the observed absorption bands and how they are influenced by the molecular structure and substituents.

The strong correlation between computationally predicted spectroscopic parameters and experimental data provides a powerful synergy, where theory and experiment mutually reinforce and validate each other, leading to a more complete and accurate understanding of the molecular properties of 4,5-Dihydro-1H-indazol-6(7H)-one and its derivatives.

In Silico Analysis of Molecular Interactions for Biological Targeting

Beyond elucidating the intrinsic properties of 4,5-Dihydro-1H-indazol-6(7H)-one, computational methods are extensively used to explore its potential as a biologically active agent. In silico techniques, particularly molecular docking, allow researchers to predict and analyze the interactions of this compound and its derivatives with specific protein targets, providing a rationale for their observed biological activities and guiding the design of new, more potent molecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Several studies have employed molecular docking to investigate the binding of 4,5-dihydro-1H-indazole derivatives to various biological targets. For instance, derivatives of 4,5-dihydro-2H-indazoles have been docked into the active site of the human cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. nih.gov These docking studies revealed the binding poses of the most active compounds, providing insights into their mechanism of action at a molecular level. nih.gov Similarly, docking studies have been performed on 4,5-dihydro-1H-pyrazole derivatives with both COX-1 and COX-2 enzymes to understand their inhibitory activities. dergipark.org.tr

In another study, newly synthesized indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW) to assess their potential as anticancer agents. nih.gov The docking analysis identified derivatives with the highest binding energies, suggesting they are promising candidates for further development. nih.gov The polo-like kinase 1 (Plk1), a crucial regulator of mitosis and a target for cancer therapy, has also been the subject of docking studies with 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives. researchgate.net These studies, coupled with experimental data, led to the discovery of a highly potent and specific inhibitor of Plk1. researchgate.net

Beyond simply predicting the binding pose, molecular docking simulations provide detailed information about the specific interactions between a ligand and its protein target. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the binding affinity.

The analysis of ligand-protein interaction profiles is crucial for understanding the structure-activity relationships (SAR) within a series of compounds. For example, in the docking studies of indazole derivatives with COX-2, the interactions of the indazole core and its substituents with key amino acid residues in the active site were analyzed to explain the observed differences in anti-inflammatory activity. nih.gov This information is invaluable for medicinal chemists, as it provides a rational basis for designing new derivatives with improved binding affinity and selectivity.

In the case of the Plk1 inhibitors, the crystal structure of a potent compound in complex with the enzyme provided a detailed view of the ligand-protein interactions, which was then used to guide further optimization of the lead compound. researchgate.net This iterative process of computational analysis and chemical synthesis is a hallmark of modern structure-based drug design.

The insights gained from these in silico analyses not only help to explain the biological activity of existing 4,5-dihydro-1H-indazol-6(7H)-one derivatives but also pave the way for the rational design of new and more effective therapeutic agents.

Applications in Medicinal Chemistry Research and Scaffold Development Utilizing 4,5 Dihydro 1h Indazol 6 7h One

Structure-Activity Relationship (SAR) Studies of 4,5-Dihydro-1H-indazol-6(7H)-one Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 4,5-dihydro-1H-indazol-6(7H)-one, these studies have been instrumental in identifying key structural features and the effects of various substituents, thereby guiding the optimization of lead compounds. nih.gov

The biological activity of 4,5-dihydro-1H-indazol-6(7H)-one derivatives is intrinsically linked to their core structure and the spatial arrangement of their functional groups. The indazole ring system itself is a critical pharmacophore, with the presence and position of its nitrogen atoms playing a crucial role in forming key interactions with biological targets. nih.gov The tautomeric nature of the indazole ring, existing as 1H and 2H forms, can also influence biological activity and reactivity. nih.govnih.gov

For instance, in the development of cannabinoid receptor modulators, the tricyclic framework derived from the 4,5-dihydro-1H-benzo[g]indazole scaffold, a homolog of the 4,5-dihydro-1H-indazol-6(7H)-one core, has been identified as a key structural element for achieving high binding affinity. nih.gov The fusion of the pyrazole (B372694) ring with a six-membered ring creates a rigid conformation that is favorable for interaction with the cannabinoid receptors. nih.gov

In the context of enzyme inhibition, such as with human neutrophil elastase (HNE), the 1,5,6,7-tetrahydro-4H-indazol-4-one core, a tautomeric form of the title compound, has been shown to be a suitable scaffold for developing potent inhibitors. nih.gov The ability of the scaffold to be N-acylated or N-alkylated allows for the introduction of various side chains that can interact with specific pockets of the enzyme's active site. nih.gov

The bioactivity of 4,5-dihydro-1H-indazol-6(7H)-one derivatives can be finely tuned by the introduction of different substituents at various positions on the indazole core. Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the physicochemical properties that govern the potency and selectivity of these compounds. nih.govatlantis-press.com

For antifungal derivatives, the presence of a 5-bromo substitution on the indazole ring has been shown to significantly enhance activity against a range of fungal cultures. nih.gov In another study on pyrazoline derivatives, which share a structural similarity with the dihydro-indazole core, the introduction of electron-withdrawing groups like chloro and bromo at specific positions on the aromatic rings was found to increase antimicrobial activity. nih.gov The position of substituents also plays a critical role. For example, with pyrazoline derivatives, a methoxy (B1213986) group at the para position of a phenyl ring attached to the core enhanced antibacterial activity, while an ortho-methoxy substitution was less favorable. nih.gov

In the development of CC-chemokine receptor 4 (CCR4) antagonists, SAR studies revealed that methoxy or hydroxyl groups at the C4 position of the indazole ring were more potent. nih.gov Furthermore, only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being preferred. nih.gov The nature of the substituent on the N1 position was also found to be critical, with meta-substituted benzyl (B1604629) groups bearing an α-amino-3-[(methylamino)acyl] group being the most potent. nih.gov

The following table summarizes the effects of different substituents on the bioactivity of indazole derivatives based on various studies.

Table 1: Effect of Substituents on the Bioactivity of Indazole Derivatives

| Target/Activity | Favorable Substituents | Unfavorable Substituents | Reference |

|---|---|---|---|

| Antifungal | 5-Bromo on indazole ring | nih.gov | |

| Antibacterial (Pyrazoline derivatives) | Chloro and bromo groups on aromatic rings; para-methoxy on phenyl ring | ortho-methoxy on phenyl ring | nih.gov |

| CCR4 Antagonists | Methoxy or hydroxyl at C4; Small groups at C6; meta-substituted benzyl at N1 | Large groups at C5, C6, or C7 | nih.gov |

| DNA Gyrase Inhibitors | nih.gov |

Target-Oriented Scaffold Design and Mechanistic Investigations

The 4,5-dihydro-1H-indazol-6(7H)-one scaffold has been successfully employed in target-oriented design strategies to develop inhibitors, antagonists, and agonists for a variety of biomolecules. Mechanistic studies have further elucidated the mode of action of these derivatives at the molecular level.

Human Neutrophil Elastase (HNE): A series of potent HNE inhibitors have been developed based on the 1,5,6,7-tetrahydro-4H-indazol-4-one core. nih.gov These compounds exhibited Ki values in the low nanomolar range (6–35 nM). nih.gov The mechanism of inhibition involves the interaction of the indazolone core and its substituents with the active site of the serine protease. nih.gov

DNA Gyrase: Novel indazole derivatives have been designed and synthesized as DNA gyrase inhibitors with potent antibacterial activity against Gram-positive bacteria, including multi-drug resistant strains like MRSA and VRE. nih.gov The mechanism of action involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.govnih.gov

FMS-like Tyrosine Kinase 3 (FLT3): The indazole scaffold has been utilized to develop type II kinase inhibitors with selective inhibition of FLT3, a key target in acute myeloid leukemia (AML). nih.govnih.govsemanticscholar.org These inhibitors bind to the "DFG-out" inactive conformation of the kinase, preventing its activation and downstream signaling. nih.gov

Trypanothione Reductase (TryR): Analogues of the monoamine uptake inhibitor indatraline, which incorporates an indane moiety structurally related to the dihydro-indazole core, have been evaluated as inhibitors of TryR, an essential enzyme for the survival of trypanosomatid parasites. nih.govnih.gov Some of these inhibitors exhibited a mixed mode of inhibition, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

The following table presents a summary of enzyme inhibition data for various indazole derivatives.

Table 2: Enzyme Inhibition by Indazole Derivatives

| Enzyme | Derivative Type | Inhibitory Activity | Reference |

|---|---|---|---|

| Human Neutrophil Elastase (HNE) | 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives | Ki = 6–35 nM | nih.gov |

| DNA Gyrase | Novel indazole analogues | Potent against Gram-positive bacteria | nih.gov |

| FMS-like Tyrosine Kinase 3 (FLT3) | 3-amino-1H-indazol-6-yl-benzamide derivatives | EC50 = 256 nM (for one derivative) | nih.gov |

| Trypanothione Reductase (TryR) | Indatraline analogues | Mixed mode of inhibition | nih.gov |

CC-Chemokine Receptor 4 (CCR4): Indazole arylsulfonamides have been developed as potent and selective allosteric antagonists of CCR4. nih.govnih.govmedchemexpress.comaurigene.com These compounds bind to an intracellular allosteric site on the receptor, effectively blocking chemokine-mediated signaling. nih.gov One such antagonist, GSK2239633A, was selected for further development. nih.gov

Cannabinoid Receptors: The 4,5-dihydro-1H-benzo[g]indazole scaffold has been used to create ligands with high affinity for cannabinoid receptors, particularly the CB1 receptor. nih.govresearchgate.netnih.gov These compounds were designed as rigid analogues of known cannabinoid receptor antagonists. nih.gov In contrast, other related scaffolds have been shown to produce CB2 selective agonists. semanticscholar.orguniba.it

Adrenoceptors: While specific studies on 4,5-dihydro-1H-indazol-6(7H)-one derivatives targeting adrenoceptors are not detailed in the provided context, the broad applicability of the indazole scaffold suggests its potential for developing ligands for this receptor family as well.

The table below summarizes the receptor modulation activity of indazole derivatives.

Table 3: Receptor Modulation by Indazole Derivatives

| Receptor | Derivative Type | Activity | Reference |

|---|---|---|---|

| CC-Chemokine Receptor 4 (CCR4) | Indazole arylsulfonamides | Potent antagonists | nih.govnih.govmedchemexpress.comaurigene.com |

| Cannabinoid Receptor 1 (CB1) | 4,5-dihydro-1H-benzo[g]indazole derivatives | High-affinity antagonists | nih.govresearchgate.netnih.gov |

| Cannabinoid Receptor 2 (CB2) | (+)-hexahydrocannabinoids | Selective agonists | semanticscholar.orguniba.it |

The antimicrobial properties of indazole derivatives have been extensively studied, with investigations delving into their mechanisms of action. nih.govnih.govnih.govnih.govmdpi.comscirp.orgnih.govmdpi.comresearchgate.net

Antibacterial Mechanism: As previously mentioned, a key antibacterial mechanism for some indazole derivatives is the inhibition of DNA gyrase. nih.gov This enzyme is crucial for maintaining DNA topology during replication, and its inhibition leads to bacterial cell death. Additionally, some pyrazoline derivatives have shown bacteriostatic effects, meaning they inhibit bacterial growth rather than killing the bacteria outright. nih.gov The general mechanisms of action for antimicrobial agents can include oxidation, halogenation, and protein precipitation, which disrupt essential microbial proteins and enzymes. youtube.com

Antifungal Mechanism: The antifungal activity of certain indazole-linked triazoles has been demonstrated to be highly effective, particularly against Candida albicans. nih.gov While the precise mechanism for these specific compounds is not fully elucidated in the provided context, antifungal agents often work by disrupting the fungal cell membrane, inhibiting cell wall synthesis, or interfering with essential metabolic pathways. mdpi.com For instance, some natural compounds with antifungal properties have been shown to reduce biofilm formation and hyphal growth, which are crucial for the virulence of fungal pathogens. mdpi.com

The following table provides an overview of the antimicrobial activities of indazole and related derivatives.

Table 4: Antimicrobial Activity of Indazole and Related Derivatives

| Organism Type | Derivative Type | Mechanism/Activity | Reference |

|---|---|---|---|

| Gram-positive Bacteria | Novel indazole analogues | DNA gyrase inhibition | nih.gov |

| Staphylococcus and Enterococcus | Pyrazoline derivatives | Bacteriostatic; MIC values as low as 4 µg/mL | nih.gov |

| Fungal Cultures (Candida spp., Aspergillus spp.) | Indazole-linked triazoles | Significant antifungal activity | nih.gov |

Development of Chemically Diverse Compound Libraries and Combinatorial Synthesis Approaches

The 4,5-Dihydro-1H-indazol-6(7H)-one scaffold is a valuable starting point for the generation of chemically diverse compound libraries, a cornerstone of modern drug discovery. Its inherent structural features, including multiple points for functionalization, make it an ideal candidate for combinatorial synthesis and diversity-oriented synthesis strategies. These approaches enable the rapid and systematic production of large numbers of related compounds, significantly accelerating the process of identifying new drug leads.

The core structure of 4,5-Dihydro-1H-indazol-6(7H)-one presents several positions amenable to chemical modification. The nitrogen atoms of the pyrazole ring (N1 and N2) and the carbonyl group at position 6 are key handles for introducing a wide array of substituents. Furthermore, the methylene (B1212753) groups within the cyclohexanone (B45756) ring can also be functionalized, offering additional avenues for structural diversification.

A significant aspect in the development of compound libraries from this scaffold is the potential for tautomerism. The closely related 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, for instance, is known to exist in two tautomeric forms. nih.gov Alkylation and acylation reactions on such systems can lead to the formation of mixtures of isomers, thereby increasing the chemical diversity of the resulting library from a single synthetic sequence. nih.gov This inherent property can be strategically exploited in combinatorial chemistry to generate a broader range of molecular architectures for biological screening.

Combinatorial Synthesis Strategies:

The principles of combinatorial chemistry are well-suited for the elaboration of the 4,5-Dihydro-1H-indazol-6(7H)-one core. Parallel synthesis, a key technique in this field, allows for the simultaneous synthesis of a multitude of compounds in a spatially addressable format. For instance, a library of derivatives can be constructed by reacting the core scaffold with a diverse set of building blocks.

One exemplary approach involves the parallel synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. acs.org While this example utilizes a different indazole core, the methodology is directly applicable. The synthesis can be optimized for library production, often involving solution-phase methods and automated purification techniques like preparative HPLC to isolate pure compounds on a scale suitable for biological evaluation. acs.org

A hypothetical combinatorial library based on 4,5-Dihydro-1H-indazol-6(7H)-one could be generated as follows:

Scaffold Preparation: Synthesis of the core 4,5-Dihydro-1H-indazol-6(7H)-one.

Diversification at N1/N2: Parallel alkylation or arylation of the indazole nitrogens with a library of alkyl halides or aryl boronic acids.

Functionalization of the Carbonyl Group: Conversion of the ketone at C6 to various functional groups, such as oximes, hydrazones, or subsequent reduction to an alcohol followed by etherification or esterification with a diverse set of reagents.

This multi-pronged approach allows for the exponential generation of a vast number of unique compounds from a limited set of starting materials.

Research Findings and Data:

While specific data on large-scale combinatorial libraries of 4,5-Dihydro-1H-indazol-6(7H)-one are not extensively reported in publicly available literature, studies on related indazolone and indazole scaffolds highlight the potential of this chemical class. For example, a study on 5-substituted indazoles, synthesized in a parallel fashion, led to the identification of potent inhibitors for several kinases, including Rock2, Gsk3β, Aurora2, and Jak2. nih.gov This demonstrates the power of library-based approaches in identifying promising hits against important therapeutic targets.

The table below illustrates a hypothetical library design based on the functionalization of the 4,5-Dihydro-1H-indazol-6(7H)-one scaffold, showcasing the potential for generating significant chemical diversity.

| Scaffold Position | Building Block Class (R-group) | Number of Building Blocks | Potential Library Size |

| N1 | Alkyl Halides (R1-X) | 50 | 50 |

| N2 | Aryl Boronic Acids (R2-B(OH)2) | 100 | 5,000 (if N1 is also varied) |

| C6 (from C=O) | Amines (R3-NH2) for reductive amination | 200 | 1,000,000 (if N1 and N2 are also varied) |

This table exemplifies how the systematic combination of a relatively small number of building blocks at different positions on the scaffold can lead to a vast and diverse compound library for high-throughput screening.

The development of such libraries is crucial for exploring the structure-activity relationships (SAR) of this compound class. By systematically modifying the substituents and evaluating the biological activity of the resulting compounds, medicinal chemists can identify the key structural features required for potent and selective interaction with a biological target. This iterative process of synthesis and testing is fundamental to the optimization of lead compounds into clinical candidates.

Future Research Directions and Advanced Applications of 4,5 Dihydro 1h Indazol 6 7h One

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic routes is crucial for the future of 4,5-dihydro-1H-indazol-6(7H)-one chemistry. Current research is geared towards one-pot syntheses and the use of green catalysts.

A notable advancement is the one-pot, three-component reaction for synthesizing 3-(arylamino)-6,7-dihydro-1H-indazol-4(5H)-one derivatives. researchgate.net This method involves the reaction of aromatic isothiocyanates, substituted 1,3-cyclohexanediones, and hydrazine (B178648) hydrate (B1144303) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net Another sustainable approach utilizes lemon peel powder as a natural and efficient catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate under ultrasound irradiation, offering good yields in a short reaction time. researchgate.net

Furthermore, silver(I)-mediated intramolecular oxidative C-H bond amination has emerged as a powerful technique for constructing a variety of 3-substituted 1H-indazoles, which are often challenging to synthesize using other methods. acs.orgacs.org Preliminary mechanistic studies suggest this reaction proceeds via a single electron transfer (SET) mediated by the Ag(I) oxidant. acs.org Other innovative methods include the use of masked N-isocyanate precursors for Friedel-Crafts cyclization and a copper-catalyzed arylation of phenyl carbazates. organic-chemistry.org A metal-free approach involving B₂(OH)₄-mediated reductive N-N bond formation has also been developed for the synthesis of 2-substituted indazolones. organic-chemistry.org

These novel synthetic strategies offer significant advantages over traditional methods, including milder reaction conditions, broader substrate scope, and improved yields. The table below summarizes some of these modern synthetic approaches.

| Synthetic Method | Key Features | Starting Materials | Reference |

| One-pot, three-component reaction | Efficient, combinatorial approach | Aromatic isothiocyanates, 1,3-cyclohexanediones, hydrazine hydrate | researchgate.net |

| Ultrasound-assisted green synthesis | Use of natural catalyst, rapid | 2-substituted aromatic aldehydes, hydrazine hydrate | researchgate.net |

| Silver(I)-mediated C-H amination | Access to 3-substituted indazoles | N-Aryl-N'-arylhydrazides | acs.orgacs.org |

| B₂(OH)₄-mediated reductive N-N bond formation | Metal-free, mild conditions | o-Bromobenzohydrazides | organic-chemistry.org |

| Friedel-Crafts cyclization | Use of masked N-isocyanate precursors | Phenyl carbazates | organic-chemistry.org |

Integration of Advanced Computational Modeling for Predictive Design and Optimization

Computational modeling is becoming an indispensable tool in the design and optimization of novel 4,5-dihydro-1H-indazol-6(7H)-one derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are being employed to predict the biological activity and optimize the chemical structures of these compounds.

For instance, a QSAR model was developed for indeno[1,2-b]indole (B1252910) derivatives to predict their activity as Casein Kinase II (CK2) inhibitors. nih.gov This model was subsequently used to predict the activity of other related heterocyclic compounds. nih.gov Similarly, 3D-QSAR studies on quinazolinone derivatives containing hydrazone units have helped in constructing predictive models to guide the future design of potent antitumor agents. rsc.org

Molecular docking and Molecular Dynamics (MD) simulation studies have also been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by examining their binding interactions with the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net These computational approaches allow for the in silico screening of large libraries of compounds, saving time and resources in the drug discovery process. The insights gained from these models help in identifying key structural features responsible for biological activity, thereby guiding the synthesis of more potent and selective derivatives.

Discovery of New Biological Targets and Elucidation of Novel Mechanisms of Action

While the anti-inflammatory and anticancer properties of indazolone derivatives are well-documented, future research is aimed at identifying new biological targets and understanding their mechanisms of action more deeply.

One area of interest is their potential as human neutrophil elastase (HNE) inhibitors. nih.gov HNE is a serine protease implicated in various inflammatory diseases and cancers. nih.gov A series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been synthesized and shown to be potent, competitive inhibitors of HNE with Ki values in the low nanomolar range. nih.gov Kinetic experiments, such as Lineweaver-Burk plots, have been instrumental in confirming the competitive nature of this inhibition. nih.gov

Furthermore, molecular docking studies have suggested that certain multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives exhibit excellent bonding interactions with the active site of the DNA gyrase 1KZN enzyme, indicating their potential as antibacterial agents. jmchemsci.comcivilica.com The continuous exploration for new protein interactions will likely unveil novel therapeutic applications for this class of compounds. The identification of new targets will not only expand the therapeutic scope of indazolones but also provide a deeper understanding of the cellular pathways they modulate.

Development of Next-Generation Indazolone-Based Chemical Probes and Research Tools

The unique photophysical properties of certain indazolone derivatives make them attractive candidates for the development of chemical probes and research tools. These probes can be used to visualize and study biological processes in real-time.

For example, squarylium dyes derived from indolenine have been evaluated for their potential as fluorescent probes. nih.gov Some of these dyes have been shown to accumulate in the mitochondria and perinuclear membrane of yeast cells, making them useful for studying these organelles. nih.gov Additionally, a benzothiazole-based fluorescent probe has been developed to image peroxynitrite, a reactive oxygen species involved in ferroptosis, a form of regulated cell death. nih.gov This probe demonstrated the ability to distinguish between tumor and normal tissues by detecting changes in peroxynitrite levels. nih.gov

The development of such probes is crucial for advancing our understanding of cellular biology and disease pathology. Future research in this area will likely focus on creating indazolone-based probes with improved brightness, photostability, and target specificity. These next-generation tools will be invaluable for a wide range of applications, from basic research to clinical diagnostics.

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 4,5-Dihydro-1H-indazol-6(7H)-one and its derivatives?

- Methodological Answer : The synthesis of 4,5-Dihydro-1H-indazol-6(7H)-one derivatives often involves cyclization strategies. For example, refluxing precursor compounds (e.g., hydrazines with ketones) in acetic acid under controlled conditions can yield the target structure. A study demonstrated the synthesis of structurally related imidazolones via refluxing a hydrazine derivative with a ketone in acetic acid for 7 hours, achieving an 80% yield after recrystallization . Transition-metal-free approaches, such as base-promoted cyclization of amidines and ketones, have also been reported for analogous heterocycles, with yields ranging from 61% to 86% depending on substituent steric and electronic effects (see Table 1) .

Table 1 : Substituent effects on yields in base-promoted cyclization (adapted from )

| Entry | R1 | R2 | Yield (%) |

|---|---|---|---|

| 1 | C2H5 | CH3 | 68 |

| 4 | n-C4H9 | CH3 | 80 |

| 11 | Ph | CH3 | 85 |

Q. How is the crystal structure of 4,5-Dihydro-1H-indazol-6(7H)-one determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with refinement software like SHELXL is the gold standard. Key steps include:

Growing a high-quality single crystal.

Collecting intensity data using a diffractometer.

Solving the phase problem via direct methods (e.g., SHELXS).

Refining the structure using SHELXL, accounting for thermal parameters and hydrogen bonding . For example, a related compound (CCDC 1017138) was resolved using this workflow, highlighting the robustness of SHELX in handling small-molecule crystallography .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Multi-technique validation is critical:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1722 cm⁻¹, NH stretches at ~3169 cm⁻¹) .

- NMR Spectroscopy : 1H-NMR reveals proton environments (e.g., aromatic protons at δ 7.12–7.98, NH signals at δ 9.35) .

- Mass Spectrometry : Confirms molecular weight (e.g., M+ peak at m/z 456) .